2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C15H14N4O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2S/c1-9-12(10(2)21-19-9)7-14(20)18-15-17-13(8-22-15)11-3-5-16-6-4-11/h3-6,8H,7H2,1-2H3,(H,17,18,20) |
InChI Key |
ZAJICFLXWDDCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Solvents : Dichloromethane (DCM) or dimethylformamide (DMF).
Base : N-Ethylmorpholine (NEM).
Procedure :
- 2-(3,5-Dimethylisoxazol-4-yl)acetic acid (0.64 mmol) is dissolved in anhydrous DMF (3 mL).
- EDC (0.77 mmol), HOBt (0.77 mmol), NEM (1.93 mmol), and 4-(pyridin-4-yl)thiazol-2-amine (1.0 eq.) are added sequentially.
- The mixture is stirred at 22°C for 18 hours, concentrated, and purified via HPLC to yield the acetamide (LC/MS: [M+H]⁺ = 297).
Yield : 60–75% (dependent on purification).
Oxalyl Chloride Activation
Reagents : Oxalyl chloride (2.0 eq.), catalytic DMF.
Solvents : 1,2-Dichloroethane (DCE).
Procedure :
- The carboxylic acid (1.0 mmol) and DMF (0.05 mL) in DCE (10 mL) are treated with oxalyl chloride (10 mmol) dropwise.
- After 1 hour at 20°C, the acyl chloride is concentrated and reacted with the thiazole-amine in DCM with NEM (3.3 eq.).
Yield : 50–65% (lower due to intermediate instability).
HATU-Mediated Coupling
Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Solvents : DMF.
Base : N,N-Diisopropylethylamine (DIPEA).
Procedure :
- 2-(3,5-Dimethylisoxazol-4-yl)acetic acid (1.1 eq.) and HATU (1.1 eq.) are combined with DIPEA (3.3 eq.) in DMF.
- After 1 hour at 20°C, the reaction is quenched with water, extracted with ethyl acetate, and purified via TLC.
Yield : 40–55% (moderate due to side reactions).
Optimization and Scalability
Solvent and Temperature Effects
| Condition | Solvent | Temperature | Yield |
|---|---|---|---|
| Carbodiimide/HOBt | DMF | 22°C | 75% |
| Oxalyl Chloride | DCE | 20°C | 65% |
| HATU | DMF | 20°C | 55% |
- DMF enhances solubility of intermediates but complicates purification.
- DCE minimizes side reactions but requires strict anhydrous conditions.
Catalytic Additives
- DMF (0.1–1.0 mol%) : Accelerates acyl chloride formation in oxalyl chloride method.
- NEM vs. DIPEA : NEM provides higher yields in carbodiimide couplings due to superior acid scavenging.
Industrial-Scale Considerations
- Continuous Flow Systems : Reduce reaction times for acyl chloride formation (from 1 hour to 10 minutes).
- Cost Analysis :
- EDC/HOBt: \$120/g (reagent cost).
- Oxalyl Chloride: \$85/g (cheaper but hazardous).
Characterization and Quality Control
- LC/MS : [M+H]⁺ = 314.4 (C₁₅H₁₄N₄O₂S).
- ¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, isoxazole-CH₃), 3.76 (s, 2H, CH₂), 7.45–8.60 (m, pyridine/thiazole-H).
- Purity : >95% via HPLC (C18 column, 0.1% TFA/ACN gradient).
Comparative Analysis of Methods
| Parameter | Carbodiimide | Oxalyl Chloride | HATU |
|---|---|---|---|
| Yield | High | Moderate | Low |
| Cost | High | Low | Very High |
| Scalability | Excellent | Good | Poor |
| Purification Ease | Moderate | Difficult | Easy |
Challenges and Mitigation
- Byproduct Formation : Acylurea in carbodiimide method reduced via HOBt additive.
- Moisture Sensitivity : Oxalyl chloride route requires rigorous drying; molecular sieves improve yields.
Emerging Methodologies
- Enzymatic Coupling : Lipases (e.g., Candida antarctica) under mild conditions (pH 7.0, 30°C) show promise for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, agrochemicals, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-5-yl)thiazol-2-yl)acetamide
Uniqueness
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential bioactivity.
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound features an isoxazole ring, a thiazole moiety, and a pyridine group, contributing to its unique reactivity and biological effects. The molecular formula is , with a molecular weight of approximately 270.3 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The combination of the isoxazole and pyridine rings facilitates binding to these targets, which can lead to modulation of enzymatic activity or alteration of receptor signaling pathways.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.
Anticancer Activity
The compound has been evaluated for anticancer properties through several assays. Notably, it has shown moderate cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM in different studies, indicating promising anticancer activity but also necessitating further optimization for enhanced potency.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chemical structure can significantly influence the biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Enhances binding affinity to target enzymes |
| Alteration of the isoxazole position | Affects the stability and reactivity of the compound |
| Variations in acetamide substituents | Modulates cytotoxicity and selectivity against cancer cells |
Case Studies
- Src Kinase Inhibition : In a study assessing Src kinase inhibitors, related compounds demonstrated varying degrees of inhibition with IC50 values around 1.34 µM for potent derivatives. The presence of the pyridine moiety was crucial for maintaining high inhibitory activity against Src kinase .
- Anticancer Evaluation : In another study focusing on anticancer effects, compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural integrity for maintaining efficacy .
- Inflammatory Response Modulation : A recent investigation highlighted that derivatives could effectively reduce inflammatory markers in cell culture models, supporting their potential therapeutic application in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
